molecular formula C11H10BF2NO4 B8203371 2-(2,6-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(2,6-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B8203371
M. Wt: 269.01 g/mol
InChI Key: KARAINNDHRWYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a protected boronic acid derivative. It is a compound that combines 2,6-difluorophenylboronic acid with methylimindodiacetic acid (MIDA) to form a stable ester. This compound is particularly valuable in organic synthesis due to its stability and prolonged shelf life, which are often challenges with boronic acid derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorophenylboronic acid MIDA ester typically involves the reaction of 2,6-difluorophenylboronic acid with methylimindodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the formation of the MIDA ester is complete .

Industrial Production Methods

In an industrial setting, the production of 2,6-Difluorophenylboronic acid MIDA ester follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography to achieve the desired 95% purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenylboronic acid MIDA ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluorophenylboronic acid MIDA ester is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It is employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenylboronic acid MIDA ester involves its ability to participate in cross-coupling reactions. The MIDA ester protects the boronic acid group, preventing unwanted side reactions. During the reaction, the MIDA group is cleaved under mild conditions, releasing the active boronic acid, which then undergoes transmetalation with a palladium catalyst to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylboronic acid MIDA ester
  • 3,5-Difluorophenylboronic acid MIDA ester
  • 4-Methoxyphenylboronic acid MIDA ester

Uniqueness

2,6-Difluorophenylboronic acid MIDA ester is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity in chemical reactions. The MIDA ester provides stability and prolonged shelf life, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(2,6-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BF2NO4/c1-15-5-9(16)18-12(19-10(17)6-15)11-7(13)3-2-4-8(11)14/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARAINNDHRWYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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